Ethyl 3-{[(2,4-dichloro-3-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE: is a synthetic organic compound It is characterized by the presence of a sulfonamide group, two aromatic rings, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 2,4-dichloro-3-methylbenzenesulfonyl chloride and 4-methylphenylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The sulfonyl chloride is added dropwise to a solution of the amine and base, resulting in the formation of the sulfonamide intermediate.
-
Esterification
Starting Materials: The sulfonamide intermediate and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Procedure: The ethyl 3-bromopropanoate is added to the solution of the sulfonamide intermediate and base, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: Use in the synthesis of novel polymers or materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular membranes or proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2,4-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
- ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE
Uniqueness
ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both 2,4-dichloro-3-methylbenzenesulfonamide and 4-methylphenyl groups. This combination of functional groups and aromatic rings imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21Cl2NO4S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
ethyl 3-[(2,4-dichloro-3-methylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H21Cl2NO4S/c1-4-26-18(23)11-16(14-7-5-12(2)6-8-14)22-27(24,25)17-10-9-15(20)13(3)19(17)21/h5-10,16,22H,4,11H2,1-3H3 |
InChI Key |
IPXPWJNHUDYXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.